2-(Chloromethyl)-6-methoxypyrazine
Description
2-(Chloromethyl)-6-methoxypyrazine (CAS: 64983125) is a pyrazine derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position and a methoxy (-OCH₃) group at the 6-position. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol. The structure (SMILES: COC1=NC(=CN=C1)CCl) highlights its aromatic pyrazine core, where the chloromethyl group enhances reactivity for nucleophilic substitution, while the methoxy group contributes to electronic effects and solubility .
This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and ligands. Its chloromethyl group enables facile derivatization, such as coupling with nucleophiles (e.g., amines, thiols) to generate functionalized pyrazines .
Properties
CAS No. |
1260665-50-6 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 |
IUPAC Name |
2-(chloromethyl)-6-methoxypyrazine |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,2H2,1H3 |
InChI Key |
CUOBMFQXBQHUFA-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CN=C1)CCl |
Canonical SMILES |
COC1=NC(=CN=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Pyrazine Analogs and Their Properties
Key Observations:
Reactivity :
- The chloromethyl group in this compound offers superior reactivity compared to simple chloro (e.g., 2-Cl in ) or alkyl (e.g., 2-C₂H₅ in ) substituents. This facilitates SN2 reactions for introducing heteroatoms or functional groups .
- In contrast, methoxycarbonyl (6-CO₂CH₃) groups (as in ) stabilize the pyrazine ring electronically, reducing electrophilicity but enabling ester hydrolysis or amidation.
Lipophilicity and Solubility: Alkyl substituents (e.g., isopropyl in , ethyl in ) increase lipophilicity (logP ~1.5–2.0), enhancing membrane permeability but reducing aqueous solubility. Methoxy groups (6-OCH₃) improve solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity .
Biological Activity: 3-Chloro-6-methoxypyrazin-2-amine () exhibits antimycobacterial activity (IC₅₀ = 41.9 µmol/L), attributed to the chloro and amine groups disrupting bacterial enzymes.
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